doxylamine beta-D-glucuronide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

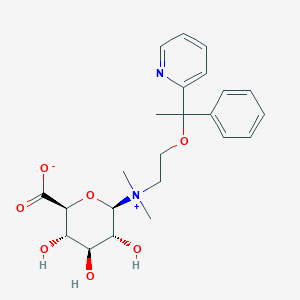

(2S,3S,4S,5R,6R)-6-[dimethyl-[2-(1-phenyl-1-pyridin-2-ylethoxy)ethyl]azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O7/c1-23(15-9-5-4-6-10-15,16-11-7-8-12-24-16)31-14-13-25(2,3)21-19(28)17(26)18(27)20(32-21)22(29)30/h4-12,17-21,26-28H,13-14H2,1-3H3/t17-,18-,19+,20-,21+,23?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKJPSSUVBOOLN-VMSGBXAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCC[N+](C)(C)C3C(C(C(C(O3)C(=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCC[N+](C)(C)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Glucuronidation As a Phase Ii Biotransformation Pathway

Glucuronidation is a major Phase II metabolic pathway responsible for the biotransformation of a vast array of substances, including drugs, environmental pollutants, and endogenous compounds like bilirubin (B190676) and steroid hormones. wikipedia.orguomus.edu.iq This process is a conjugation reaction, where a hydrophilic molecule is attached to a foreign substance (xenobiotic) to facilitate its elimination from the body. nih.govwikipathways.org

The primary function of glucuronidation is to increase the water solubility of lipophilic (fat-soluble) compounds, making them more easily excretable in urine or bile. uomus.edu.iqnih.gov Phase II reactions typically follow Phase I reactions (such as oxidation, reduction, or hydrolysis), which introduce or expose a functional group on the substrate. wikipathways.orglongdom.org Glucuronic acid can then be attached to these functional groups, which include hydroxyl, carboxyl, amino, and thiol groups. uomus.edu.iqnih.gov

The reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). researchgate.netnih.govfrontiersin.org These enzymes facilitate the transfer of glucuronic acid from a high-energy co-substrate, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to the drug molecule. researchgate.netnih.gov The resulting product is a glucuronide conjugate, which is more polar and water-soluble than the original compound. nih.gov While the liver is the primary site for glucuronidation, UGT enzymes are also present in other tissues, including the intestines, kidneys, and brain. wikipedia.orgnih.gov

| Key Aspect of Glucuronidation | Description |

| Pathway Type | Phase II Biotransformation (Conjugation) nih.govwikipathways.org |

| Primary Function | Increases water solubility of xenobiotics for excretion. uomus.edu.iqnih.gov |

| Enzymes | UDP-glucuronosyltransferases (UGT) Superfamily. nih.govfrontiersin.org |

| Co-substrate | Uridine Diphosphate Glucuronic Acid (UDPGA). researchgate.netnih.gov |

| Primary Site | Liver, with activity in other organs like the intestine and kidneys. wikipedia.orgnih.gov |

| Mechanism | Covalent linkage of glucuronic acid to a functional group on the substrate. researchgate.netnih.gov |

Contextualization of Doxylamine Metabolism and Metabolite Formation

Doxylamine (B195884) undergoes extensive metabolism in the liver before its excretion. wikipedia.orgnih.gov The biotransformation involves both Phase I and Phase II reactions. The primary Phase I metabolic pathways for doxylamine are N-dealkylation, which are oxidation reactions catalyzed by cytochrome P450 enzymes (specifically CYP2D6, CYP1A2, and CYP2C9). wikipedia.org These reactions lead to the formation of the main metabolites: N-desmethyldoxylamine and N,N-didesmethyldoxylamine. wikipedia.orgnih.gov Another identified pathway involves N-oxidation to form doxylamine N-oxide. nih.govnih.gov

Following these initial transformations, doxylamine and its Phase I metabolites undergo Phase II conjugation, primarily through glucuronidation. nih.govwho.int Research has identified several glucuronide conjugates in urine after doxylamine administration. These conjugated metabolites, which account for a significant portion of the excreted dose, include doxylamine O-glucuronide, N-desmethyldoxylamine O-glucuronide, and N,N-didesmethyldoxylamine O-glucuronide. nih.govwho.intresearchgate.net The term "doxylamine beta-D-glucuronide" refers to the direct conjugation of glucuronic acid to the parent doxylamine molecule, forming doxylamine O-glucuronide. who.intresearchgate.net Studies in rats have shown that these conjugated metabolites can constitute 44–55% of the recovered dose. who.intresearchgate.net

The metabolic pathways are summarized below:

Phase I Metabolism:

N-demethylation → N-desmethyldoxylamine

N,N-didemethylation → N,N-didesmethyldoxylamine

N-oxidation → Doxylamine N-oxide

Phase II Metabolism (Glucuronidation):

Doxylamine → this compound (O-glucuronide)

N-desmethyldoxylamine → N-desmethyldoxylamine O-glucuronide

N,N-didesmethyldoxylamine → N,N-didesmethyldoxylamine O-glucuronide

| Compound | Metabolic Pathway | Resulting Metabolite |

| Doxylamine | N-demethylation (Phase I) | N-desmethyldoxylamine wikipedia.orgnih.gov |

| Doxylamine | N,N-didemethylation (Phase I) | N,N-didesmethyldoxylamine wikipedia.orgnih.gov |

| Doxylamine | N-oxidation (Phase I) | Doxylamine N-oxide nih.govnih.gov |

| Doxylamine | Glucuronidation (Phase II) | This compound nih.govwho.int |

| N-desmethyldoxylamine | Glucuronidation (Phase II) | N-desmethyldoxylamine O-glucuronide nih.govwho.int |

| N,N-didesmethyldoxylamine | Glucuronidation (Phase II) | N,N-didesmethyldoxylamine O-glucuronide nih.govwho.int |

Academic Research Perspectives on Drug Metabolite Characterization

Identification and Characterization of Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferases (UGTs) Involved

The conjugation of a glucuronic acid moiety from the high-energy donor, UDP-α-D-glucuronic acid (UDPGA), to a substrate is catalyzed by Uridine Diphosphate Glucuronosyltransferases (UGTs). frontiersin.org These enzymes are a multigenic family primarily located in the endoplasmic reticulum of various tissues, most notably the liver. frontiersin.orgxenotech.commdpi.com The identification of the specific UGT isoforms responsible for a drug's metabolism is a critical step in understanding its pharmacokinetics. This process, often termed reaction phenotyping, typically involves an integrated approach utilizing recombinant UGTs and human liver microsomes. xenotech.comspringernature.com

While glucuronidation is a confirmed metabolic pathway for doxylamine, detailed studies comprehensively identifying the specific human UGT isoforms responsible for the formation of doxylamine beta-D-glucuronide are not extensively detailed in the reviewed scientific literature. The UGT superfamily is composed of several families, including UGT1A, UGT2A, and UGT2B, which are the most important for drug metabolism. nih.gov

The standard methodology to pinpoint isoform contributions involves:

Screening with Recombinant UGTs : A panel of individual human UGT isoforms, expressed in systems like insect cells or human embryonic kidney (HEK293) cells, are incubated with the substrate (doxylamine) to identify which enzymes exhibit catalytic activity. springernature.comtandfonline.comnih.gov For example, studies on other compounds have successfully used panels of recombinant UGTs, including UGT1A1, 1A3, 1A4, 1A6, 1A7, 1A8, 1A9, 1A10, 2B7, and 2B15, to identify the key enzymes involved in their glucuronidation. tandfonline.comnih.gov

Correlation Analysis : The rate of doxylamine glucuronidation is measured across a panel of human liver microsomes from different donors and correlated with the activities of isoform-selective marker substrates. A strong correlation with the metabolism of a probe substrate for a specific UGT (e.g., azidothymidine for UGT2B7) suggests the involvement of that isoform. springernature.comnih.gov

Chemical Inhibition : Selective chemical inhibitors for specific UGT isoforms are used in incubations with human liver microsomes to observe the extent to which doxylamine glucuronidation is reduced. springernature.comnih.gov

Although doxylamine is a tertiary amine, making it a candidate for N-glucuronidation often catalyzed by UGT1A4 and UGT2B10, the identified major conjugate is an O-glucuronide, suggesting a different enzymatic pathway or prior metabolism. csic.esnih.govresearchgate.net The formation of doxylamine O-glucuronide points toward the involvement of UGTs that catalyze O-glucuronidation, a reaction common to many isoforms within the UGT1A and UGT2B subfamilies. csic.es Further research employing these established phenotyping strategies is required to definitively identify and characterize the specific UGT isoform(s) that catalyze the glucuronidation of doxylamine.

Enzyme kinetics are fundamental to understanding the efficiency and capacity of a metabolic pathway. uef.fi For UGT-mediated reactions, kinetic parameters are typically determined by incubating varying concentrations of the substrate with a source of the enzyme, such as human liver microsomes or a specific recombinant UGT, and measuring the rate of metabolite formation. nih.gov These reactions are often modeled using the Michaelis-Menten equation. nih.govcollectionscanada.ca

The Michaelis-Menten constant (Kₘ) represents the substrate concentration at which the enzymatic reaction rate is half of its maximum (Vₘₐₓ). uef.fi It is an inverse measure of the apparent affinity of the enzyme for its substrate; a lower Kₘ value generally indicates a higher affinity. The determination of Kₘ is crucial for predicting the metabolic fate of a drug at therapeutic concentrations. Specific Kₘ values for the glucuronidation of doxylamine by human UGT isoforms are not available in the reviewed literature. For context, in a study of mycophenolic acid, the Kₘ for the UGT1A9-mediated formation of its main glucuronide metabolite in human liver microsomes was found to be 0.18 mM. nih.gov

The maximum reaction velocity (Vₘₐₓ) defines the maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. uef.fiscribd.comwsimg.com Vₘₐₓ is directly proportional to the concentration of the active enzyme. Together, Kₘ and Vₘₐₓ are used to calculate the intrinsic clearance (CLᵢₙₜ = Vₘₐₓ/Kₘ) of a metabolic reaction, which is a key parameter in predicting in vivo clearance. nih.gov As with the Kₘ, specific Vₘₐₓ values for doxylamine glucuronidation have not been detailed in the available scientific literature.

Table 1: Illustrative Table of UGT Kinetic Parameters This table illustrates the type of data obtained from kinetic analyses. The values presented are hypothetical for doxylamine, as specific experimental data was not available in the reviewed literature.

| UGT Isoform | Substrate | Kₘ (µM) | Vₘₐₓ (pmol/min/mg protein) |

|---|---|---|---|

| Recombinant UGTX | Doxylamine | Data not available | Data not available |

| Human Liver Microsomes | Doxylamine | Data not available | Data not available |

The catalytic mechanism of UGTs involves the transfer of glucuronic acid from the cofactor UDPGA to a substrate containing a nucleophilic functional group. nih.gov The reaction is believed to proceed via a second-order nucleophilic substitution (Sₙ2) mechanism. frontiersin.org For O-glucuronidation, which is relevant to doxylamine, the mechanism is thought to involve a "catalytic dyad" of conserved histidine and aspartic acid residues within the enzyme's active site. nih.gov These residues act as a general base to deprotonate the substrate's hydroxyl group, increasing its nucleophilicity for the subsequent attack on the anomeric carbon of the UDPGA molecule. nih.govnih.gov

Substrate recognition is governed by the three-dimensional structure of the UGT active site. While a crystal structure for a mammalian UGT is not fully resolved, models based on homologous plant and bacterial UGTs provide insight. nih.gov These models suggest that substrate selectivity is determined by the size, shape, and physicochemical properties of the binding pocket, with hydrophobic interactions and hydrogen bonding playing key roles in orienting the substrate for catalysis. tandfonline.com The specific structural features of doxylamine that facilitate its binding to the active site of the responsible UGT isoform(s) remain to be elucidated through detailed structural biology and molecular modeling studies.

Kinetic Analysis of UGT-Mediated Doxylamine Glucuronidation

In Vitro Models for Studying this compound Formation

The formation of this compound can be investigated using a variety of established in vitro systems that are standard in drug metabolism research. These models allow for the characterization of metabolic pathways and the identification of involved enzymes in a controlled environment. nih.gov

Commonly used in vitro models include:

Human Liver Microsomes (HLMs) : As the liver is the primary site of drug metabolism, microsomes prepared from the endoplasmic reticulum of human liver cells are considered a gold standard in vitro tool. springernature.com HLMs contain a rich complement of UGT enzymes and are frequently used to determine kinetic parameters and study metabolite formation for drugs like doxylamine. nih.govnih.gov Microsomes from other tissues, such as the intestine (HIMs) and kidney (HKMs), can also be used to investigate extrahepatic metabolism. nih.gov

Recombinant UGT Isoforms : To determine the contribution of individual enzymes, specific human UGT isoforms are heterologously expressed in cell lines such as baculovirus-infected insect cells (Supersomes) or mammalian cells (e.g., HEK293). tandfonline.comnih.gov These systems provide a clean background to study the activity of a single UGT isoform without interference from other enzymes, making them essential for reaction phenotyping. springernature.comnih.gov

Hepatocytes : Intact liver cells, either freshly isolated primary hepatocytes or cryopreserved, offer a more complete model as they contain both Phase I and Phase II enzymes, as well as the necessary cofactors and transporters in a more physiologically relevant environment. nih.gov

Liver S9 Fraction : This subcellular fraction contains both microsomal and cytosolic enzymes and can be used for a broader assessment of metabolic pathways. nih.gov

These in vitro models are indispensable for characterizing the enzymatic biotransformation of doxylamine and for predicting its metabolic clearance and potential for drug-drug interactions involving the UGT pathway.

Utilizing Human and Animal Liver Microsomal Preparations

Human and animal liver microsomes are subcellular fractions rich in drug-metabolizing enzymes, including UGTs, and are frequently used to study the in vitro metabolism of xenobiotics. acs.orgthermofisher.com Studies using liver microsomes from humans and various animal species have been instrumental in elucidating the formation of this compound.

In Fischer 344 rats, studies with liver microsomes have identified several conjugated metabolites, including doxylamine O-glucuronide, N-desmethyldoxylamine O-glucuronide, and N,N-didesmethyldoxylamine O-glucuronide. who.intnih.gov These findings indicate that both the parent drug and its demethylated metabolites undergo glucuronidation. The cumulative urinary and fecal elimination of these conjugated metabolites in rats was significant, accounting for a substantial portion of the administered dose. researchgate.netresearchgate.net Specifically, at a 13.3 mg/kg dose, conjugated metabolites represented 44.4% and 47.3% of the total recovered dose in male and female rats, respectively. researchgate.net At a higher dose of 133 mg/kg, these values were 55.2% for males and 47.9% for females. researchgate.netresearchgate.net

In mice, doxylamine has been shown to be a potent inducer of cytochrome P450 enzymes and also increases thyroxine glucuronidation. who.intnih.gov While direct studies on this compound formation in mouse liver microsomes are less detailed in the provided context, the induction of glucuronidation activity suggests its importance in this species.

Studies with human liver microsomes (HLMs) have confirmed the formation of doxylamine glucuronide. nih.gov The use of pooled HLMs allows for an assessment of the average metabolic capacity of the human population. acs.org The rate of doxylamine N-demethylation, a preceding step for the glucuronidation of its metabolites, has been shown to vary in different human liver samples, indicating inter-individual differences in metabolism. caldic.com

Application of Recombinant UGT Enzymes

To identify the specific UGT isoforms responsible for a particular metabolic reaction, recombinant UGT enzymes expressed in cell lines are utilized. nih.govnih.gov This approach allows for the characterization of the kinetics and substrate specificity of individual UGTs.

While the specific UGT isoforms responsible for doxylamine glucuronidation are not explicitly detailed in the provided search results, the general importance of UGTs in its metabolism is well-established. nih.gov For instance, studies with other drugs have shown that specific UGTs, such as UGT1A4 and UGT2B10, are primarily responsible for N-glucuronidation. researchgate.nethelsinki.fi Given that doxylamine is a tertiary amine, it is plausible that these or other specific UGT isoforms are involved in its glucuronidation. Further research using a panel of recombinant human UGT enzymes would be necessary to definitively identify the key isoforms involved in the formation of this compound.

Species-Specific Differences in Doxylamine Glucuronidation

The metabolism of drugs can vary significantly between different species, which has important implications for preclinical drug development and the extrapolation of animal data to humans. nih.govmdpi.com Doxylamine glucuronidation is no exception, with notable differences observed across various species.

Comparative Metabolic Profiling Across Preclinical Species

Metabolic profiling in different preclinical species reveals both qualitative and quantitative differences in doxylamine metabolism.

Rats: In Fischer 344 rats, doxylamine is metabolized to doxylamine O-glucuronide, as well as the O-glucuronides of its N-desmethyl and N,N-didesmethyl metabolites. researchgate.netresearchgate.net Other metabolic pathways in rats include N-oxidation, aromatic hydroxylation, and ether cleavage. who.intnih.gov

Monkeys: In rhesus monkeys, doxylamine metabolism proceeds through N-demethylation to form desmethyldoxylamine and didesmethyldoxylamine, as well as through side-chain oxidation/deamination. researchgate.netresearchgate.net While glucuronide conjugates are formed, their specific profile appears to differ from that in rats. researchgate.net N-glucuronidation of tertiary amines is a common pathway in non-human primates. nih.gov

Humans: In humans, the primary metabolites are the N-demethylated products and their N-acetylated derivatives. who.intnih.gov Quaternary ammonium-linked glucuronides have also been identified in human urine, accounting for approximately 1% of an oral dose. nih.gov

The following table summarizes the identified doxylamine metabolites in different species, highlighting the species-specific variations in metabolic pathways.

| Species | Unconjugated Metabolites | Conjugated Metabolites (Glucuronides) | Other Pathways |

| Rat | Doxylamine N-oxide, N-desmethyldoxylamine, N,N-didesmethyldoxylamine, Ring-hydroxylated products nih.gov | Doxylamine O-glucuronide, N-desmethyldoxylamine O-glucuronide, N,N-didesmethyldoxylamine O-glucuronide who.intnih.gov | N-oxidation, Aromatic hydroxylation, Ether cleavage who.intnih.gov |

| Monkey (Rhesus) | N-desmethyldoxylamine, N,N-didesmethyldoxylamine, Side-chain cleavage products nih.gov | Doxylamine O-glucuronide, N-desmethyl-doxylamine O-glucuronide, and N,N-didesmethyldoxylamine O-glucuronide have been identified in studies on rats, and N-glucuronidation is common in primates. researchgate.netnih.gov | N-demethylation, Side-chain oxidation/deamination nih.gov |

| Human | N-desmethyldoxylamine, N,N-didesmethyldoxylamine nih.gov | Quaternary ammonium-linked glucuronides nih.gov | N-acetylation of demethylated metabolites nih.gov |

Extrapolation of In Vitro Data to In Vivo Metabolic Capacities

Extrapolating in vitro metabolic data to predict in vivo pharmacokinetics is a critical step in drug development. nih.govresearchgate.net This process, often involving physiologically based pharmacokinetic (PBPK) modeling, aims to translate enzyme kinetics observed in systems like liver microsomes into predictions of whole-body clearance and drug exposure.

The in vitro data from human and animal liver microsomes provide the intrinsic clearance rates for the formation of this compound and other metabolites. dndi.org These values, combined with physiological parameters of the species, can be used to simulate the in vivo metabolic fate of doxylamine.

However, several factors can complicate this extrapolation. Species differences in the expression and activity of UGT isoforms are a major challenge. nih.gov As noted, N-glucuronidation of tertiary amines is more prominent in humans and non-human primates than in lower animal species like rats. nih.gov Therefore, direct extrapolation of glucuronidation rates from rats to humans may not be accurate.

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating this compound from complex biological samples, such as urine and plasma, which contain a multitude of endogenous and exogenous compounds. nih.govnih.gov The separation is critical for preventing interference and ensuring accurate quantification. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most prevalently used techniques for this purpose. chromatographyonline.comd-nb.info

HPLC has been extensively used for the analysis of doxylamine and its metabolites. wiley.comnih.gov Method development focuses on achieving adequate resolution between the parent drug, this compound, and other related metabolites like N-desmethyldoxylamine and N,N-didesmethyldoxylamine. nih.govresearchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation. d-nb.inforesearchgate.net A typical RP-HPLC system for doxylamine metabolite analysis employs a C18 column, which provides a nonpolar stationary phase. d-nb.infojapsonline.com The mobile phase generally consists of an aqueous buffer and an organic modifier, such as methanol (B129727) or acetonitrile (B52724). d-nb.infoajol.info The pH of the buffer is a critical parameter that can be adjusted to optimize the retention and peak shape of the analytes. For instance, a phosphate (B84403) buffer at pH 3.5 has been successfully used in combination with methanol. d-nb.info Gradient elution, where the proportion of the organic modifier is varied over time, is often employed to effectively separate compounds with a range of polarities within a reasonable run time. ajol.infonih.gov

| Stationary Phase | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|

| Kromasil C18 (4.6 × 250 mm, 5-μm) | Phosphate buffer (pH 3.5) and methanol (45:55 v/v) | DAD at 262 nm | Quantification of doxylamine succinate (B1194679) in tablets | d-nb.info |

| Reversed-phase column | Gradient of acetonitrile | MS/MS | Quantification of doxylamine in human plasma | d-nb.info |

| Waters Symmetry C18 (4.6 x 250 mm, 5-μm) | 0.01 M ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (35:65 v/v) | UV at 254 nm | Determination of pyridoxine (B80251) and doxylamine in formulation | japsonline.com |

| Kromasil C18 | Aqueous formic acid (0.1%), methanol, and acetonitrile (gradient) | UV at 250 nm | Simultaneous determination of 13 pharmaceuticals | ajol.info |

Ultra-performance liquid chromatography (UPLC), also referred to as ultra-high-performance liquid chromatography (UHPLC), represents a significant advancement over conventional HPLC. UPLC systems utilize columns packed with smaller particles (typically less than 2 µm), which allows for higher separation efficiency, faster analysis times, and improved resolution. researchgate.net

In the context of doxylamine metabolism, UPLC coupled with mass spectrometry has enabled the rapid identification of metabolites in human urine, with analysis times of less than two minutes. chromatographyonline.com This high-throughput capability is invaluable in metabolic profiling studies. The enhanced sensitivity and resolution of UPLC are particularly beneficial for resolving the highly polar glucuronide conjugate from other metabolites and endogenous matrix components. researchgate.netmdpi.com For example, a UPLC system with an ACQUITY UPLC HSS T3 column (1.8 µm) has been used for the separation of various drug glucuronides, including doxylamine glucuronide. mdpi.com

The choice of stationary and mobile phases is paramount for achieving the desired chromatographic resolution. For separating polar metabolites like this compound, reversed-phase columns, particularly C18 phases, are the industry standard. d-nb.infojapsonline.com These columns offer robust performance across a wide pH range, which is critical for controlling the ionization state of the analytes and thus their retention. lcms.cz Other stationary phases, such as biphenyl (B1667301) columns, have also been developed for the analysis of drug metabolites in complex matrices like wastewater, demonstrating unique selectivity. nih.gov

Mobile phase optimization involves adjusting several parameters, including the type of organic solvent (acetonitrile or methanol), the pH of the aqueous phase, and the type and concentration of buffer salts (e.g., ammonium formate, ammonium acetate). japsonline.comnih.govmdpi.com Acetonitrile is often preferred as the organic modifier due to its lower viscosity, which results in lower backpressure. japsonline.com The mobile phase pH is a powerful tool for manipulating selectivity; for instance, using a buffer at a pH of around 3.5 ensures that the carboxylic acid group of the glucuronide moiety (pKa ~3.2) is largely protonated, which can improve retention on a reversed-phase column. nih.govscispace.com Gradient elution is frequently necessary to separate the polar glucuronide metabolite from the less polar parent drug and its N-demethylated metabolites in a single run. nih.gov

Mass Spectrometry (MS) Based Detection and Characterization of Metabolite Formation

While chromatography separates the analytes, mass spectrometry provides the means for their detection and structural characterization. MS is a highly sensitive and specific technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov Early studies on doxylamine metabolites utilized techniques like thermospray mass spectrometry (TSP/MS) to obtain molecular weight information for glucuronide conjugates isolated by HPLC. nih.govresearchgate.net Modern methods almost exclusively rely on more advanced liquid chromatography-mass spectrometry (LC-MS) techniques. chromatographyonline.comnih.gov

Tandem mass spectrometry (MS/MS) is the gold standard for the quantitative analysis of this compound in biological fluids. mdpi.comnih.gov This technique adds another layer of specificity by isolating a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of the metabolite) and then fragmenting it to produce characteristic product ions. nih.gov The monitoring of a specific precursor-to-product ion transition is known as multiple reaction monitoring (MRM) or selective reaction monitoring (SRM). nih.govresearchgate.net

The high specificity of MRM minimizes interference from co-eluting matrix components, leading to highly reliable and sensitive quantification. nih.gov For doxylamine, a common transition monitored is m/z 271.0 → 182.0. nih.gov For this compound, a characteristic fragmentation involves the cleavage of the glucuronic acid moiety, resulting in a product ion corresponding to the aglycone (doxylamine). nih.govresearchgate.net The development of a robust LC-MS/MS method requires careful optimization of MS parameters, including ionization source conditions and collision energies for each specific MRM transition. nih.govnih.gov

| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Application | Reference |

|---|---|---|---|---|---|

| Doxylamine | ESI Positive | 271.0 | 182.0 | Bioequivalence study in human plasma | nih.gov |

| Doxylamine-d5 (IS) | ESI Positive | 276.2 | 187.3 | Internal standard for doxylamine quantification | nih.gov |

| Doxylamine Glucuronide | TSP Positive | [MH]+ | Fragment ion characteristic of the metabolite | Identification in urine | nih.gov |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). chromatographyonline.com This capability is extremely valuable in metabolic studies for the confident identification of unknown metabolites without the need for authentic reference standards. Instruments like time-of-flight (TOF) and Orbitrap mass spectrometers are commonly used for HRMS. chromatographyonline.com

In the analysis of doxylamine metabolites, ultrahigh-resolution TOF-MS has been used to identify this compound and other metabolites in human urine. chromatographyonline.com The instrument provided mass accuracy of less than 2 ppm for precursor ions and fragment ions, allowing for the unambiguous determination of the elemental composition of the detected molecules. chromatographyonline.com This high degree of certainty is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. Fast atom bombardment (FAB) ionization coupled with mass spectrometry has also been employed to determine the exact mass of doxylamine glucuronide metabolites, confirming their identity. researchgate.net

Ionization Techniques (e.g., Electrospray Ionization) in Metabolite Analysis

The analysis of polar and thermally labile metabolites like this compound has been significantly advanced by the development of soft ionization techniques for mass spectrometry (MS). These methods allow for the ionization of molecules with minimal fragmentation, preserving the molecular ion for accurate identification and quantification.

Electrospray Ionization (ESI) is a premier technique for the analysis of doxylamine and its metabolites from biological fluids. researchgate.netresearchgate.net ESI is particularly well-suited for polar, non-volatile compounds like glucuronides, which are difficult to analyze using older techniques. The process involves dissolving the sample in a polar, volatile solvent and pumping it through a fine, heated capillary held at a high electric potential. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected from the droplet surface and directed into the mass spectrometer.

For doxylamine and its glucuronide metabolite, ESI is typically performed in the positive ion mode ([M+H]⁺). researchgate.net This approach provides high sensitivity and is often coupled with tandem mass spectrometry (MS/MS) for enhanced selectivity. In MS/MS analysis, a specific precursor ion (the molecular ion of this compound) is selected and fragmented to produce characteristic product ions. This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and improves the accuracy of quantification. researchgate.net For instance, a study analyzing doxylamine in human plasma utilized a tandem mass spectrometer with an ESI source to monitor the transition of m/z 271.0→182.0 for doxylamine. researchgate.net While this is for the parent drug, a similar principle applies to its glucuronide metabolite, where the precursor ion would be that of the intact conjugate.

Thermospray Mass Spectrometry (TSP/MS) has also been historically used for the identification of doxylamine glucuronide metabolites. researchgate.netnih.gov TSP/MS analysis of urinary glucuronide metabolites of doxylamine has successfully provided the protonated molecular ions ([MH]⁺) for each metabolite. nih.gov Further analysis by TSP/MS/MS yields characteristic fragment ions. researchgate.netnih.gov A key fragment ion observed in the analysis of glucuronides corresponds to the loss of dehydroglucuronic acid ([M + H - 176]⁺), which is a hallmark of glucuronide conjugates analyzed by soft ionization techniques. researchgate.net

Modern approaches often utilize Ultra-High-Performance Liquid Chromatography (UHPLC) combined with high-resolution mass spectrometry, such as time-of-flight (TOF-MS), which allows for the rapid identification of metabolites with high mass accuracy (typically <2 ppm), further confirming their elemental composition. chromatographyonline.com

Sample Preparation Strategies from Biological Matrices for Metabolite Analysis

The extraction of this compound from complex biological matrices like plasma, urine, and tissues is a critical step that precedes instrumental analysis. The goal is to isolate the analyte from interfering endogenous substances, such as proteins and lipids, which can suppress ionization and compromise the accuracy of the results. The choice of technique depends on the analyte's properties, the matrix, the required sensitivity, and the desired sample throughput. scispace.com

Solid-Phase Extraction (SPE) is a highly effective and widely used technique for cleaning and concentrating analytes from biological samples. chromatographyonline.com It offers several advantages over traditional liquid-liquid extraction, including higher and more reproducible recoveries, reduced solvent consumption, and easier automation. chromatographyonline.comchemie-brunschwig.ch The process involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte and some matrix components are retained on the sorbent, while others pass through. The sorbent is then washed to remove impurities, and finally, the analyte is eluted with a small volume of a strong solvent.

For doxylamine and its metabolites, various SPE sorbents can be employed. A study comparing sample preparation methods found that SPE provided superior recovery for pharmaceutical compounds compared to LLE. chromatographyonline.comresearchgate.net More advanced techniques like magnetic solid-phase extraction (mSPE) using functionalized multi-walled carbon nanotubes have also been developed for the extraction of doxylamine from human plasma, demonstrating the versatility of this approach. researchgate.net

Table 1: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Partitioning of analyte between a solid sorbent and a liquid sample. | High recovery, high selectivity, easily automated, reduced solvent use. | Can be more expensive, method development can be complex. | chromatographyonline.comchemie-brunschwig.ch |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Simple, inexpensive, effective for removing lipids and salts. | Labor-intensive, requires large volumes of organic solvents, can form emulsions. | researchgate.netnih.gov |

| Protein Precipitation (PPT) | Precipitation of proteins using an organic solvent, acid, or salt. | Fast, simple, inexpensive, high throughput. | Less clean extract, significant matrix effects, risk of analyte co-precipitation. | researchgate.netnih.govresearchgate.net |

Liquid-Liquid Extraction (LLE) is a classic sample preparation method based on the differential solubility of an analyte between two immiscible liquids, typically an aqueous sample and an organic solvent. researchgate.net For the analysis of doxylamine, a common approach involves adjusting the pH of the plasma or urine sample to an alkaline state to ensure the analyte is in its non-ionized, more organic-soluble form. An organic solvent, such as a mixture of diethyl ether and hexane, is then added to extract the analyte. researchgate.netnih.gov

While LLE is simple and cost-effective, it can be labor-intensive, time-consuming, and requires significant volumes of potentially hazardous organic solvents. It is also prone to issues like emulsion formation, which can complicate phase separation and lead to lower recoveries. chromatographyonline.com Nevertheless, LLE remains a viable option, particularly when a high degree of lipid removal is necessary. researchgate.net

Protein Precipitation (PPT) is the simplest and fastest method for removing proteins from plasma or serum samples. nih.gov It involves adding a precipitating agent, most commonly a water-miscible organic solvent like acetonitrile or methanol, to the sample. researchgate.netresearchgate.netshimadzu-webapp.eu The solvent disrupts the solvation of proteins, causing them to aggregate and precipitate out of the solution. After centrifugation, the clear supernatant containing the analyte is collected for analysis. nih.govresearchgate.net

This technique is widely used in high-throughput screening due to its speed and ease of automation. nih.govfda.gov However, PPT is the least selective of the common extraction techniques. While it effectively removes large proteins, the resulting supernatant still contains many endogenous components like salts and phospholipids (B1166683), which are a primary source of matrix effects and ion suppression in LC-MS analysis. shimadzu-webapp.eueijppr.com

Matrix effects are a major challenge in quantitative bioanalysis using LC-MS, particularly with ESI. nih.gov These effects arise from co-eluting components from the biological matrix that interfere with the ionization of the target analyte, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). eijppr.comlongdom.org This phenomenon can severely impact the accuracy, precision, and sensitivity of an assay. eijppr.com

The primary cause of ion suppression is competition for charge in the ESI source between the analyte and high concentrations of co-eluting matrix components. longdom.org Endogenous phospholipids from plasma are notorious for causing significant ion suppression. eijppr.com

Strategies to mitigate matrix effects include:

Effective Sample Cleanup: Employing more selective sample preparation techniques like SPE can significantly reduce matrix components compared to protein precipitation. chromatographyonline.com

Chromatographic Separation: Optimizing the HPLC or UHPLC method to chromatographically separate the analyte from the bulk of the matrix components is crucial. eijppr.com

Use of Stable Isotope-Labeled Internal Standards (SIL-IS): The ideal internal standard is a SIL version of the analyte (e.g., doxylamine-d5). nih.gov The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects can be effectively compensated for. acs.org

Matrix-Matched Calibrators: Preparing calibration standards and quality control samples in the same biological matrix as the unknown samples helps to normalize the impact of matrix effects across the entire analytical run. acs.org

Evaluation of matrix effects is a mandatory component of bioanalytical method validation, often assessed by comparing the analyte's response in a post-extraction spiked sample matrix to its response in a pure solution. eijppr.comacs.org

Method Validation and Quality Control for Bioanalytical Assays

The validation of a bioanalytical method is the process of establishing, through laboratory studies, that the performance characteristics of the method are suitable and reliable for its intended application. scispace.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published detailed guidelines for bioanalytical method validation. fda.goveuropa.eu A full validation is required to ensure the integrity of the data generated in pharmacokinetic and toxicokinetic studies.

The key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. asiapharmaceutics.info

Accuracy: The closeness of the mean test results obtained by the method to the true concentration of the analyte. It is typically expressed as the percentage of the nominal value and should be within ±15% (±20% for the LLOQ). europa.eu

Precision: The degree of scatter between a series of measurements. It is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels and is expressed as the relative standard deviation (RSD) or coefficient of variation (CV), which should not exceed 15% (20% for the LLOQ). europa.eu

Linearity and Range: The calibration curve demonstrates the relationship between the instrumental response and the known concentration of the analyte. The curve should be linear over a specified range, with a correlation coefficient (r²) typically greater than 0.99. researchgate.netscispace.com

Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. researchgate.net

Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response from an extracted sample to that of an unextracted standard. researchgate.net

Stability: The stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top storage, and long-term frozen storage. asiapharmaceutics.info

Quality Control (QC) samples are prepared at multiple concentration levels (low, medium, and high) and are analyzed with each batch of study samples to monitor the performance of the validated method and ensure the accuracy and precision of the run. europa.eu

Table 2: Bioanalytical Method Validation Parameters for Doxylamine Analysis

| Parameter | Finding/Value | Technique | Matrix | Reference |

|---|---|---|---|---|

| Linearity Range | 0.500–200 ng/mL | LC-MS/MS | Human Plasma | researchgate.net |

| Linearity Range | 0.2–200 ng/mL | HPLC-ESI-MS/MS | Human Plasma | researchgate.net |

| Linearity Range | 100–1400 ng/mL | HPLC-DAD | Rat Plasma | researchgate.net |

| Lower Limit of Quantification (LLOQ) | 0.500 ng/mL | LC-MS/MS | Human Plasma | researchgate.net |

| Intra-day Precision (%CV) | 2.5–9.5% | HPLC-ESI-MS/MS | Human Plasma | researchgate.net |

| Inter-day Precision (%CV) | 6.7–10.3% | HPLC-ESI-MS/MS | Human Plasma | researchgate.net |

| Accuracy | 88.9–105.1% | HPLC-ESI-MS/MS | Human Plasma | researchgate.net |

| Extraction Recovery | 94.5–104.7% | PPT | Rat Plasma | researchgate.net |

Assessment of Linearity, Sensitivity, and Range

The linearity of an analytical method establishes the relationship between the instrumental response and the known concentration of the analyte. This is determined by analyzing a series of calibration standards over a specified range. Sensitivity is typically defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.

For the analysis of this compound, a validated LC-MS/MS method would demonstrate linearity over a biologically relevant concentration range. The relationship is typically defined by a linear regression equation and a correlation coefficient (r²) close to 1.000, indicating a strong fit of the data to the regression line. d-nb.infonih.gov

Table 1: Illustrative Linearity and Sensitivity Data for this compound Analysis

| Parameter | Finding |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Linear Range | 1.0 ng/mL - 1000 ng/mL |

| Regression Equation | y = 1568x + 320 |

| Correlation Coefficient (r²) | > 0.998 |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |

| Limit of Detection (LOD) | 0.3 ng/mL |

This table is illustrative and represents typical values for a validated LC-MS/MS assay for a drug glucuronide metabolite.

Evaluation of Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among a series of individual measurements. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the linear range. nih.gov Intra-day precision and accuracy are determined by analyzing replicate QC samples within the same day, whereas inter-day precision and accuracy are assessed by analyzing the QC samples on several different days. oup.comresearchgate.net For bioanalytical methods, the acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% at the LLOQ), and for precision, the relative standard deviation (RSD) or coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). researchgate.net

Table 2: Illustrative Accuracy and Precision Data for this compound QC Samples

| QC Level | Concentration (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (% Nominal) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (% Nominal) |

| LLOQ | 1.0 | 11.2% | 105.4% | 13.5% | 103.8% |

| Low | 3.0 | 8.5% | 97.1% | 9.8% | 98.5% |

| Medium | 150 | 6.1% | 102.3% | 7.4% | 101.7% |

| High | 800 | 5.3% | 99.2% | 6.8% | 100.5% |

This table is illustrative and represents typical values for a validated LC-MS/MS assay for a drug glucuronide metabolite, based on common acceptance criteria found in bioanalytical method validation guidelines. nih.govpainphysicianjournal.com

Investigation of Metabolite Stability in Biological Samples (e.g., freeze-thaw, long-term storage)

Investigating the stability of an analyte in a given biological matrix is crucial to ensure that the measured concentration accurately reflects the concentration at the time of sample collection. mdpi.com Stability experiments are designed to mimic the conditions that samples may undergo from collection to analysis. This includes short-term stability at room temperature, autosampler stability, multiple freeze-thaw cycles, and long-term storage stability at low temperatures (e.g., -20°C or -80°C). oup.com For glucuronide metabolites, enzymatic stability is also a consideration, as certain enzymes can cleave the glucuronide moiety, converting the metabolite back to the parent drug. mdpi.comnih.gov

Research indicates that many drug metabolites, including glucuronides, remain stable when stored frozen for extended periods. oup.com For instance, doxylamine has been shown to be stable through four freeze-thaw cycles. fda.gov Stability is typically assessed by analyzing stored QC samples against a freshly prepared calibration curve and comparing the results to the nominal concentrations. The analyte is considered stable if the mean concentration is within ±15% of the nominal value.

Table 3: Illustrative Stability Data for this compound in Human Plasma

| Storage Condition | Duration | Stability (% of Initial Concentration) |

| Room Temperature | 24 hours | 96.8% |

| Refrigerated (4°C) | 72 hours | 98.5% |

| Freeze-Thaw Cycles | 4 cycles | 95.3% |

| Long-Term (-20°C) | 3 months | 97.1% |

| Long-Term (-80°C) | 12 months | 98.9% |

This table is illustrative and represents typical stability profiles for a glucuronide metabolite in a biological matrix under common storage conditions. oup.commdpi.com

Pharmacokinetic Disposition of Doxylamine Beta D Glucuronide

Systemic Exposure and Distribution Profiles of the Metabolite

Following the administration of doxylamine (B195884), it undergoes hepatic metabolism, where one of the key pathways is glucuronidation. This process leads to the formation of doxylamine beta-D-glucuronide, which then enters systemic circulation.

In a study conducted in rhesus monkeys, the plasma metabolic profile of doxylamine was examined. researchgate.net The profile revealed the presence of several metabolites, including glucuronide conjugates. researchgate.net While specific peak plasma concentrations for this compound were not individually reported, the study did provide data for HPLC peaks corresponding to different metabolites. For instance, a peak thought to represent a side-chain cleavage product reached a maximum plasma concentration of 1700 ng/mL one hour after administration. researchgate.net Another peak, corresponding to N-desmethyldoxylamine, had a maximum plasma concentration of 540 ng/mL at 4 hours post-administration. researchgate.net These findings in a primate model suggest that glucuronide metabolites of doxylamine are formed and systemically available, although more specific research is needed to quantify the exposure of this compound in humans.

The distribution of this compound throughout the body is expected to be influenced by its physicochemical properties. As a more polar and water-soluble compound compared to its parent drug, its volume of distribution is likely to be different. Doxylamine itself is highly lipophilic and has a volume of distribution ranging from 0.5 to 30 L/kg. nih.gov In contrast, its glucuronidated metabolite would be expected to have a more limited distribution into tissues and a lower volume of distribution.

| Metabolite (Corresponding HPLC Peak) | Maximum Plasma Concentration (ng/mL) | Time to Maximum Concentration (hr) |

|---|---|---|

| Peak 1 (N-desmethyldoxylamine) | 540 | 4 |

| Peak 2 (Side-chain cleavage products) | 1700 | 1 |

| Peak 4a | 430 | 4 |

| Peak 4b | 930 | 2 |

| Peak 5 | 790 | 2 |

Elimination Pathways of this compound

The elimination of doxylamine and its metabolites, including this compound, occurs primarily through renal and potentially biliary routes. nih.govwikipedia.org Glucuronidation significantly facilitates the excretion of doxylamine from the body.

The kidneys are the principal organs for the excretion of water-soluble substances like glucuronide conjugates. msdmanuals.com The primary mechanisms involved in the renal excretion of drugs and their metabolites are glomerular filtration, active tubular secretion, and passive tubular reabsorption. researchgate.net Polar compounds, such as this compound, are filtered at the glomerulus and, due to their low lipid solubility, are not readily reabsorbed back into the circulation from the renal tubules. msdmanuals.com

Biliary excretion is another important pathway for the elimination of drugs and their metabolites, particularly for compounds with a molecular weight greater than 300 g/mol that possess both polar and lipophilic groups. msdmanuals.com Glucuronide conjugates are often actively transported into the bile. msdmanuals.com Once in the bile, these metabolites are delivered to the small intestine.

In the intestine, bacterial beta-glucuronidases can hydrolyze the glucuronide conjugate, releasing the parent drug (aglycone). wikipedia.orgnih.gov This free drug can then be reabsorbed back into the systemic circulation, a process known as enterohepatic recirculation. wikipedia.org This recycling process can prolong the elimination half-life of a drug. researchgate.net While it is a common pathway for many glucuronidated compounds, there is currently no direct evidence to confirm that this compound undergoes significant biliary excretion and subsequent enterohepatic recirculation. wikipedia.orgnih.gov

Factors Influencing Metabolite Disposition Kinetics

The pharmacokinetic disposition of this compound can be influenced by several physiological and pathological factors, including organ function and age.

Since doxylamine is metabolized in the liver and its metabolites are primarily excreted by the kidneys, the function of these organs is crucial for the clearance of this compound. nih.govdrugs.com

Hepatic Function: The formation of this compound is dependent on the activity of UDP-glucuronosyltransferase (UGT) enzymes in the liver. In individuals with hepatic impairment, the rate of glucuronidation may be reduced, potentially leading to altered plasma concentrations of both the parent drug and its glucuronide metabolite. uc.pt While glucuronidation is generally considered to be preserved in liver disease to a greater extent than phase I metabolic reactions, severe hepatic dysfunction can still impact this pathway. nps.org.aunih.gov

The aging process is associated with physiological changes that can alter drug pharmacokinetics. genomind.com With regard to doxylamine, a study found that elderly men had reduced clearance and a prolonged half-life of the parent drug compared to younger men. nih.gov In contrast, no significant differences were observed between elderly and young women. nih.gov

| Parameter | Young Men (20-43 years) | Elderly Men (60-87 years) | p-value |

|---|---|---|---|

| Clearance (ml/min) | 240 | 174 | < 0.02 |

| Clearance (ml/min/kg) | 3.2 | 2.5 | < 0.07 |

| Half-life (h) | 10.2 | 15.5 | < 0.05 |

These age-related changes in the pharmacokinetics of the parent drug suggest that the elimination of its metabolites, including this compound, may also be affected. The decline in renal function that often occurs with age, characterized by a reduced GFR, can lead to decreased renal clearance of drugs and their metabolites. genomind.com Additionally, age-related changes in the activity of hepatic enzymes, including UGTs, could potentially influence the formation of this compound, although the impact of age on glucuronidation can be substrate- and tissue-dependent. nih.gov The increased interindividual variability in drug disposition seen in the elderly population underscores the importance of careful consideration of age when evaluating the pharmacokinetics of doxylamine and its metabolites. nationalacademies.org

Pharmacokinetic Modeling Approaches for Metabolite Disposition

The pharmacokinetic disposition of metabolites such as this compound is intricately linked to the pharmacokinetics of the parent drug, doxylamine. Understanding the formation, distribution, and elimination of this metabolite requires sophisticated modeling approaches that can account for the complexities of metabolic pathways. While specific pharmacokinetic models exclusively for this compound are not extensively detailed in publicly available literature, the disposition of this metabolite can be described using established parent-metabolite pharmacokinetic modeling principles.

These models are mathematical frameworks that describe the time course of a drug and its metabolite(s) in the body. They are essential for predicting drug behavior, optimizing dosing regimens, and assessing potential drug-drug interactions. The primary approaches include compartmental models and, more recently, physiologically based pharmacokinetic (PBPK) models.

Compartmental Modeling

Compartmental models are the most common approach for describing the pharmacokinetics of a parent drug and its metabolite. These models simplify the body into one or more compartments, and the transfer of the drug and metabolite between these compartments is described by rate constants.

For doxylamine and its metabolite, this compound, a typical model would involve at least two compartments: one for the parent drug and one for the metabolite. The structure of these models can vary in complexity. A basic model would depict the absorption of doxylamine into a central compartment, its elimination, and its conversion (metabolism) into this compound. The metabolite is then eliminated from its own compartment.

More complex models may include:

Multiple compartments for the parent drug and/or metabolite: To better describe the distribution phase.

First-pass metabolism: A portion of doxylamine may be metabolized to this compound in the gut wall or liver before reaching systemic circulation.

Reversible metabolism: In some cases, a metabolite can be converted back to the parent drug. While less common for glucuronides, this possibility would be evaluated during model development.

The development of such a model requires rich data on the plasma concentrations of both doxylamine and this compound over time following administration of the parent drug.

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK models offer a more mechanistic approach. Instead of abstract compartments, these models are built on actual physiological and anatomical information, such as organ volumes, blood flows, and tissue composition. For doxylamine and its glucuronide metabolite, a PBPK model would include compartments representing key organs involved in its absorption, distribution, metabolism, and excretion (ADME), such as the gut, liver, kidneys, and other tissues.

A PBPK model for doxylamine and this compound would incorporate:

Drug-specific parameters: Such as partition coefficients (to describe how the compounds distribute into different tissues) and metabolic constants (e.g., Vmax and Km for the UGT enzymes responsible for glucuronidation).

System-specific parameters: Including organ blood flows and tissue volumes.

This type of model is particularly useful for predicting the impact of factors like genetic polymorphisms in metabolizing enzymes (e.g., UGTs) or co-administration of other drugs on the disposition of both the parent drug and its metabolite. For instance, a PBPK model could simulate how inhibition of a specific UGT enzyme would affect the plasma concentrations of doxylamine and this compound. mdpi.com

Key Research Findings and Data

While specific modeling studies for this compound are scarce, research on the parent compound, doxylamine, provides the foundational data necessary for such modeling. Doxylamine is metabolized in the liver, and conjugated metabolites, including doxylamine O-glucuronide, have been identified. nih.gov

To construct a reliable pharmacokinetic model for this compound, detailed data on the parent drug is essential. The following table summarizes key pharmacokinetic parameters for doxylamine.

| Parameter | Value | Reference |

|---|---|---|

| Bioavailability (Oral) | 24.7% | wikipedia.org |

| Time to Peak Concentration (Tmax) | 1.5 - 2.5 hours | wikipedia.org |

| Elimination Half-life | 10 - 12 hours | wikipedia.org |

| Metabolism | Hepatic (CYP2D6, CYP1A2, CYP2C9) | wikipedia.org |

| Excretion | 60% urine, 40% feces | wikipedia.org |

These parameters for the parent drug would serve as inputs for a joint parent-metabolite model. The formation and elimination of this compound would then be described by additional parameters specific to the metabolite, which would be estimated by fitting the model to experimental data of metabolite concentrations in plasma and/or urine.

Furthermore, studies on other glucuronidated compounds can provide insights into the potential complexities of this compound disposition. For example, glucuronide metabolites can undergo enterohepatic recirculation, where the metabolite is excreted in the bile, hydrolyzed back to the parent drug by gut bacteria, and then reabsorbed. A PBPK model for genistein (B1671435) and its glucuronide metabolite has demonstrated the importance of incorporating such recycling pathways to accurately predict the disposition of both the parent compound and its metabolite. mdpi.comresearchgate.net This highlights a potentially important mechanism to consider when developing a pharmacokinetic model for doxylamine and its glucuronide.

Research on the Biological and Mechanistic Implications of Doxylamine Beta D Glucuronide Formation

The Role of Doxylamine (B195884) Beta-D-Glucuronide as a Biomarker in Metabolic Research

Doxylamine beta-D-glucuronide, as a major metabolite of doxylamine, serves as a critical biomarker in metabolic and pharmacokinetic research. Its presence and concentration in biological fluids, such as urine, provide a reliable indication of exposure to the parent compound and the activity of the glucuronidation pathway. yakhak.orgkoreascience.kr In human urine, the detection of various metabolites, including the quaternary ammonium (B1175870) N-glucuronide of doxylamine, allows for the construction of a detailed metabolic profile. yakhak.orgkoreascience.kr This profile is instrumental in understanding the biotransformation routes of doxylamine in humans. yakhak.orgkoreascience.kr

The elimination and metabolic profiles of doxylamine's glucuronide products have been studied in animal models as well. In Fischer 344 rats, the cumulative urinary and fecal elimination of conjugated doxylamine metabolites accounted for a significant percentage of the total recovered dose, highlighting the importance of this pathway. nih.gov By measuring the levels of this compound and other related conjugates, researchers can assess the efficiency of the body's detoxification processes and gain insights into inter-individual variations in drug metabolism.

Table 1: Detected Metabolites of Doxylamine in Human Urine yakhak.orgkoreascience.kr

| Metabolite | Type |

|---|---|

| Unchanged Doxylamine | Parent Compound |

| N-desmethyldoxylamine | Phase I Metabolite |

| N,N-didesmethyldoxylamine | Phase I Metabolite |

| Doxylamine Carboxylic Acid | Phase I Metabolite |

| Desaminohydroxydoxylamine | Phase I Metabolite |

| Quarternary ammonium N-glucuronide of doxylamine | Phase II Metabolite |

| N-desmethyldoxylamine N-glucuronide | Phase II Metabolite |

| N-acetyl conjugates of N-desmethyl and N,N-didesmethyldoxylamine | Phase II Metabolite |

Investigations into the Potential for Metabolite Interconversion or Further Biotransformation

The metabolic fate of doxylamine extends beyond the initial formation of its glucuronide conjugate. Research indicates that doxylamine undergoes biotransformation through several pathways. researchgate.net These include successive dealkylations at the nitrogen atom, leading to the formation of N-demethyl-doxylamine and N,N-didemethyl-doxylamine. nih.gov These demethylated metabolites can also undergo glucuronidation. researchgate.net

Studies have identified glucuronides of doxylamine, desmethyldoxylamine, and didesmethyldoxylamine in urine, confirming that biotransformation continues after the initial metabolic steps. researchgate.net The identification of these various metabolites suggests a complex interplay of metabolic pathways rather than a simple, direct elimination of the parent drug. While the direct interconversion of this compound back to doxylamine is not extensively documented, the presence of multiple conjugated metabolites points to a multi-step biotransformation process. The cleavage of the benzhydryl ether function is another identified route of biotransformation for doxylamine. nih.gov

Theoretical Considerations of Glucuronidation in Overall Xenobiotic Clearance

Glucuronidation is a pivotal Phase II metabolic pathway that plays a crucial role in the detoxification and elimination of a wide array of xenobiotics, including drugs like doxylamine. uef.finih.govwikipedia.org This process involves the enzymatic transfer of a glucuronic acid moiety from uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). uef.firesearchgate.net The resulting glucuronide conjugate, such as this compound, is typically more water-soluble and less biologically active than the parent compound. wikipedia.orgnih.gov

This increased water solubility facilitates the excretion of the xenobiotic from the body, primarily through urine and/or bile. nih.gov Therefore, glucuronidation is generally considered a detoxification mechanism, as it promotes the clearance of potentially harmful substances and terminates their pharmacological activity. uef.finih.gov The efficiency of this pathway can be influenced by various factors, including genetic polymorphisms in UGT enzymes, which can lead to inter-individual differences in drug metabolism and clearance. nih.gov The liver is the primary site for glucuronidation, although UGT enzymes are also present in other tissues. wikipedia.orgnih.gov

Table 2: Key Enzymes and Cofactors in Glucuronidation

| Component | Role |

| UDP-glucuronosyltransferases (UGTs) | Catalyze the transfer of glucuronic acid to the substrate. uef.fi |

| Uridine diphosphate-glucuronic acid (UDPGA) | The activated form of glucuronic acid that is used in the reaction. uef.fi |

Advancements in Metabolomics and Its Application to Doxylamine Glucuronide Research

The field of metabolomics, which involves the comprehensive analysis of small molecules (metabolites) in a biological system, has significantly advanced our ability to study drug metabolism. hilarispublisher.com Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for identifying and quantifying metabolites, including drug conjugates like this compound. hilarispublisher.comnih.gov

Specifically, thermospray/mass spectrometry (TSP/MS) and thermospray/mass spectrometry/mass spectrometry (TSP/MS/MS) have been successfully employed to identify glucuronide metabolites of doxylamine in biological samples. researchgate.netnih.gov These advanced analytical methods provide high sensitivity and specificity, allowing for the detailed characterization of metabolic profiles. By applying metabolomic approaches, researchers can gain a more holistic understanding of the metabolic fate of doxylamine, identify novel metabolites, and investigate the complex interactions of metabolic pathways. hilarispublisher.com This detailed insight is crucial for assessing the complete biotransformation and clearance of the drug.

Emerging Research Directions and Methodological Innovations

Application of Advanced Omics Technologies in Glucuronide Metabolite Research

The advent of high-throughput "omics" technologies has revolutionized the study of biological systems, enabling a more holistic understanding of metabolic processes. researchgate.net These approaches, including metabolomics, proteomics, and genomics, are increasingly being applied to investigate drug glucuronidation.

Metabolomics, which involves the comprehensive analysis of all small-molecule metabolites in a biological system, has been particularly impactful. Untargeted metabolomics using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) allows for the mapping of the "glucuronidome"—the complete set of glucuronidated metabolites in a biological sample. nih.gov This approach can reveal microbiome-driven shifts in glucuronide profiles, highlighting the dynamic interplay between host and gut bacteria metabolism. nih.gov

Furthermore, the integration of multiple omics datasets, known as a multi-omics approach, provides a complementary, system-wide view of the pathways altered by xenobiotics. mdpi.com For instance, combining proteomics with metabolomics and lipidomics can uncover new biological insights into how the liver's metabolic network, including the glucuronidation pathway, responds to chemical exposure. mdpi.com Such studies have identified UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation, as major contributors to metabolic responses, warranting further investigation. mdpi.com

Table 1: Application of Omics Technologies in Glucuronide Research

| Omics Technology | Description | Application in Glucuronide Research |

|---|---|---|

| Metabolomics | Comprehensive study of the complete set of small-molecule metabolites (the metabolome) within a biological sample. | Identification and quantification of the "glucuronidome"; mapping host-microbe metabolism and discovering novel glucuronidated compounds. nih.gov |

| Proteomics | Large-scale study of proteins, particularly their structures and functions. | Quantifying the expression levels of UGT enzymes and other proteins involved in drug metabolism and transport. mdpi.com |

| Genomics | Study of the complete set of DNA (the genome) within an organism. | Identifying genetic variations (polymorphisms) in UGT genes that influence an individual's capacity for glucuronidation. pnas.org |

| Multi-omics | Integrated analysis of multiple omics datasets from the same biological samples. | Providing a holistic, system-wide view of metabolic pathways and identifying critical interactions between genes, proteins, and metabolites in the glucuronidation process. mdpi.com |

Development of Novel In Vitro and In Silico Predictive Models for Glucuronidation

Predicting the metabolic fate of drug candidates is a cornerstone of modern drug development. To this end, novel in vitro and in silico models are being developed to provide faster and more cost-effective alternatives to traditional methods. annualreviews.orgproquest.com

In vitro models utilize biological components outside of a living organism to study metabolic reactions. These include human liver microsomes, hepatocytes, and recombinant UGT enzymes expressed in cell lines. nih.govnih.gov Such systems allow for the detailed kinetic analysis of specific glucuronidation reactions and can be used to screen compounds for their potential as UGT substrates or inhibitors. nih.gov For example, combining an in vitro murine hepatic biotransformation system with genetic analysis has proven effective in rapidly identifying interindividual differences in drug metabolism mediated by UGTs. pnas.org

In silico, or computational, models offer a powerful tool for predicting a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. proquest.com These models can be used to evaluate millions of compounds computationally, minimizing the need for extensive experimental characterization. proquest.com For glucuronidation, in silico approaches are used to prioritize potential ligands for specific UGT isoforms for subsequent in vitro screening. nih.gov However, developing broadly applicable and accurate predictive models for glucuronidation has proven more challenging than for other metabolic pathways, such as those catalyzed by cytochrome P450 (CYP) enzymes. annualreviews.orgnih.gov This is an area of active research, with a focus on creating more robust and generalizable models. annualreviews.org

Table 2: Comparison of Predictive Models for Glucuronidation

| Model Type | Description | Advantages | Limitations |

|---|---|---|---|

| In Vitro | Experiments conducted using components of an organism in a controlled environment (e.g., cell cultures, recombinant enzymes). nih.gov | Allows for direct measurement of enzyme kinetics and metabolite formation; helps confirm computational predictions. pnas.orgnih.gov | Can be resource-intensive; may not fully replicate the complex cellular environment in vivo. pnas.org |

| In Silico | Computer-based simulations and modeling to predict biological or chemical properties. proquest.com | High-throughput capability; cost-effective; reduces the need for extensive lab work by prioritizing candidates. proquest.comnih.gov | Predictive accuracy depends on the quality of the algorithm and training data; may be less definitive for glucuronidation compared to other pathways. annualreviews.orgnih.gov |

Challenges and Future Perspectives in Doxylamine (B195884) Metabolite Characterization

Despite significant technological progress, the comprehensive detection and characterization of all drug metabolites from complex biological matrices remains a substantial analytical challenge. chromatographyonline.com The analysis of doxylamine metabolites, including doxylamine beta-D-glucuronide, is no exception. Historically, techniques such as thermospray mass spectrometry combined with high-pressure liquid chromatography were used to identify doxylamine glucuronides in urine, demonstrating the long-standing effort in this area. nih.govresearchgate.net

A primary challenge is the sheer complexity of biological samples like urine and plasma, which contain thousands of endogenous compounds that can interfere with the detection of low-abundance drug metabolites. chromatographyonline.com This often necessitates extensive sample cleanup and sophisticated analytical methods. Furthermore, the structural elucidation of novel metabolites can be a time-consuming process. chromatographyonline.com

Future advancements in this field are focused on overcoming these hurdles. The use of ultrahigh-performance liquid chromatography (UHPLC) coupled with high-resolution time-of-flight mass spectrometry (HR-TOF-MS) represents a significant step forward. chromatographyonline.com This technology provides high sensitivity, rapid spectral acquisition, and accurate mass measurement, enabling the confident identification of metabolites like doxylamine and its derivatives with minimal sample preparation. chromatographyonline.com

Looking ahead, the development of refined chemical biology tools and analytical workflows for the selective identification of glucuronides will be crucial. researchgate.net The continued integration of multi-omics data will provide deeper insights into the factors governing doxylamine metabolism. mdpi.com Ultimately, the refinement of predictive in vitro and in silico models holds the promise of accelerating the characterization process, leading to a more complete understanding of the metabolic fate of doxylamine and other xenobiotics. annualreviews.orgnih.gov

Q & A

Basic Research Questions

Q. How is doxylamine beta-D-glucuronide detected and quantified in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying glucuronide conjugates in biological samples. For this compound, sample preparation involves protein precipitation (e.g., using acetonitrile) followed by solid-phase extraction to isolate the metabolite. Chromatographic separation is optimized using reversed-phase C18 columns, with mobile phases adjusted for polarity (e.g., 0.1% formic acid in water/acetonitrile). Mass transitions specific to the glucuronide conjugate (e.g., precursor ion → product ion transitions) are validated against matrix effects and ion suppression. Calibration curves using deuterated internal standards (e.g., stable isotope-labeled analogs) improve accuracy .

Q. What metabolic pathways lead to the formation of this compound?

- Methodological Answer : Doxylamine undergoes phase II metabolism via UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A and UGT2B isoforms, which catalyze the conjugation of beta-D-glucuronic acid to the parent compound. In vitro studies using human liver microsomes or recombinant UGT isoforms can identify the specific enzymes involved. Incubation conditions (pH, cofactors like UDP-glucuronic acid) and kinetic parameters (Km, Vmax) are optimized to assess metabolic efficiency. Species differences are critical: rodent models (e.g., rats) show higher glucuronidation rates compared to primates, necessitating cross-validation with human-derived systems .

Advanced Research Questions

Q. How can researchers design experiments to resolve discrepancies in reported pharmacokinetic data for this compound?

- Methodological Answer : Contradictions in bioavailability or clearance data often stem from species-specific metabolism or analytical variability. A robust experimental design includes:

Comparative pharmacokinetic studies : Parallel experiments in rodents (e.g., Sprague-Dawley rats) and non-human primates (e.g., cynomolgus monkeys) to assess interspecies differences in glucuronide formation.

Dose-ranging studies : Administering doxylamine succinate at therapeutic (e.g., 12.5 mg/kg) and supra-therapeutic doses to evaluate saturation of UGT enzymes.

Analytical validation : Cross-laboratory replication of LC-MS/MS methods using shared reference standards to minimize inter-lab variability.

Data should be analyzed using non-compartmental models (e.g., AUC, Cmax) and physiologically based pharmacokinetic (PBPK) modeling to predict human pharmacokinetics .

Q. What experimental strategies address conflicting evidence on the toxicological implications of this compound?

- Methodological Answer : Rodent studies report enzyme induction (e.g., phenobarbital-type cytochrome P450 induction) and thyroid hormone disruption, but these findings lack clinical correlation. To reconcile this:

Mechanistic toxicology assays : Use primary human hepatocytes to assess glucuronide-specific effects on thyroid hormone transporters (e.g., MCT8) or deiodinase activity.